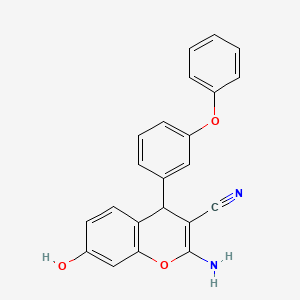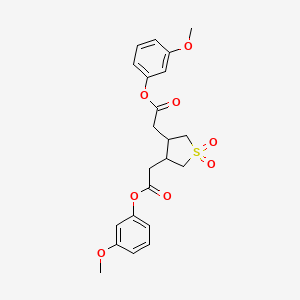
bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate
Übersicht
Beschreibung
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a derivative of ubiquinone, which is a naturally occurring compound found in the body. MitoQ has been studied extensively for its potential therapeutic applications in various diseases that are associated with mitochondrial dysfunction.
Wirkmechanismus
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate works by targeting the mitochondria, which are the energy-producing organelles in the cell. It is able to accumulate in the mitochondria due to its triphenylphosphonium group. Once inside the mitochondria, bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate acts as an antioxidant, neutralizing free radicals and reducing oxidative stress. It also helps to improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been shown to have a range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and reduce inflammation. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In addition, bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been shown to reduce blood pressure and improve endothelial function in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in lab experiments is its specificity for the mitochondria. This allows researchers to target the mitochondria specifically and study the effects of mitochondrial dysfunction on disease processes. However, one of the limitations of using bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate is its cost. It is a relatively expensive compound, which may limit its use in some research studies.
Zukünftige Richtungen
There are many potential future directions for research on bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate. One area of research is the development of new derivatives of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate that may have improved efficacy or specificity. Another area of research is the use of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for more clinical trials to determine the safety and efficacy of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in humans.
Wissenschaftliche Forschungsanwendungen
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been studied extensively for its potential therapeutic applications in various diseases that are associated with mitochondrial dysfunction. It has been shown to improve mitochondrial function and reduce oxidative stress in a range of cell and animal models of disease. Some of the diseases that have been studied include Parkinson's disease, Alzheimer's disease, cardiovascular disease, and diabetes.
Eigenschaften
IUPAC Name |
(3-methoxyphenyl) 2-[4-[2-(3-methoxyphenoxy)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O8S/c1-27-17-5-3-7-19(11-17)29-21(23)9-15-13-31(25,26)14-16(15)10-22(24)30-20-8-4-6-18(12-20)28-2/h3-8,11-12,15-16H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGXDVCZKDLEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)CC2CS(=O)(=O)CC2CC(=O)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl) 2-[4-[2-(3-methoxyphenoxy)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



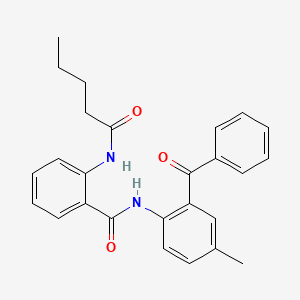
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol](/img/structure/B3829026.png)
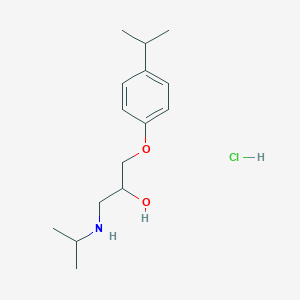
![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)
![N-[(benzyloxy)carbonyl]alanylprolylleucylglycinamide](/img/structure/B3829049.png)
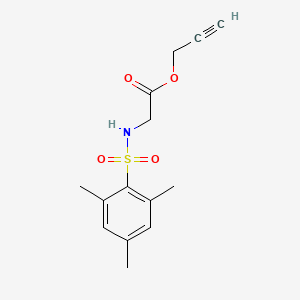
![N-{2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]phenyl}-4-nitrobenzamide](/img/structure/B3829067.png)
![N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3829079.png)
![1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]-3-methyl-1-buten-1-yl 3-methylbutanoate](/img/structure/B3829096.png)
![5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3829107.png)
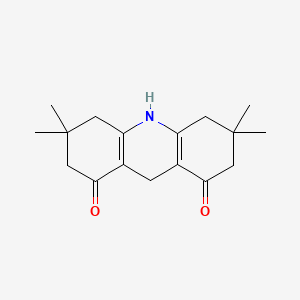
![2-amino-6-ethyl-5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3829126.png)
